

# Fedratinib pharmacodynamics STAT phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

[Get Quote](#)

## Mechanism of Action and Pharmacodynamics

The table below details the core molecular targets and downstream effects of **Fedratinib**.

| Target/Aspect | Description | Experimental Evidence & Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            |
|---------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|               |             | <p>  <b>Primary Target (JAK2)</b>   Inhibits wild-type and mutationally activated <b>Janus Kinase 2 (JAK2)</b>. [1] [2]   • <b>IC50 for JAK2:</b> 3 nM (in cell-free kinase assays). [2] • <b>Selectivity:</b> ~35x more selective for JAK2 over JAK1, and &gt;100x over JAK3 and TYK2. [2]     <b>Key Downstream Effect</b>   Inhibits <b>phosphorylation of STAT proteins</b>, particularly <b>STAT3 and STAT5</b>. [1] [3] [2]   • In cellular models, <b>Fedratinib</b> reduces phosphorylation of STAT3/5. [3] [2] • This inhibition blocks JAK/STAT signaling, leading to reduced cell proliferation and induced apoptosis. [1]     <b>Secondary Targets</b>   • <b>FLT3:</b> Inhibits Fms-like tyrosine kinase 3. [1] [2] • <b>BRD4:</b> Exhibits off-target inhibitory activity against bromodomain-containing protein 4. [2]   The role of FLT3 and BRD4 inhibition in <b>Fedratinib</b>'s efficacy in myelofibrosis is an area of ongoing investigation. [2]     <b>Cellular Outcome</b>   • <b>Inhibition of cell division.</b> • <b>Induction of apoptosis</b> (programmed cell death) in malignant cells. [1]   In mouse models of JAK2-driven disease, <b>Fedratinib</b> improved survival and reduced disease features like splenomegaly and fibrosis. [2]  </p> |

## Experimental Evidence and Protocols

Key experimental findings and methodologies from pre-clinical and clinical studies are summarized in the table below.

| Study Type / Model                                                                     | Methodology Summary                                                                                                                                                                                                                                                                  | Key Results Related to STAT Inhibition |
|----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| <b>In Vitro Cellular Models</b>                                                        | Use of cell lines expressing mutationally active JAK2 or FLT3. [3] [2]                                                                                                                                                                                                               |                                        |
| <b>Fedratinib</b> treatment resulted in:                                               | • Reduced phosphorylation of STAT3 and STAT5. [3] [2] • Inhibition of cell proliferation. • Induction of apoptosis. [3] [2]                                                                                                                                                          |                                        |
| <b>In Vivo Mouse Models</b>                                                            | Models of JAK2V617F-driven myeloproliferative neoplasms. [3] [2]                                                                                                                                                                                                                     |                                        |
| <b>Fedratinib</b> administration led to:                                               | • Inhibition of STAT3/5 phosphorylation. [3] • Increased survival. • Improvement in MPN-associated symptoms (e.g., reduced splenomegaly). [3] [2]                                                                                                                                    |                                        |
| <b>Human Stem Cell Model (Osteoblast Differentiation)</b>                              | • <b>Cell Line:</b> hMSC-TERT (telomerase-immortalized human mesenchymal stem cells). • <b>Induction:</b> Osteoblastic differentiation induced. • <b>Treatment:</b> <b>Fedratinib</b> (3 $\mu$ M) applied continuously. [4]                                                          |                                        |
| <b>Fedratinib</b> significantly inhibited osteoblast differentiation, demonstrated by: | • <b>Reduced ALP activity</b> and <b>mineralized matrix formation</b> (Alizarin red staining). [4] • <b>Downregulation of osteoblast-related genes</b> (e.g., RUNX2, COL1A1). • <b>Suppression of JAK2, STAT5, and STAT3 expression</b> (qRT-PCR), confirming target engagement. [4] |                                        |

## Visualizing the Core Mechanism of Action

The diagram below illustrates how **Fedratinib** targets the JAK-STAT signaling pathway in myelofibrosis.



[Click to download full resolution via product page](#)

This diagram illustrates the core pharmacodynamic action of **Fedratinib**:

- In myelofibrosis, mutant JAK2 leads to **constitutive activation** of the JAK-STAT pathway. [2]
- **Fedratinib** directly inhibits JAK2, preventing the **phosphorylation of STAT** proteins (STAT3/STAT5). [1] [3] [2]
- This inhibition blocks the translocation of active STATs (p-STAT) to the nucleus, thereby reducing the transcription of genes that drive cell proliferation and survival. [1] [2]

## Key Considerations for Researchers

- **Beyond JAK2: Fedratinib's** kinome profile includes inhibition of **FLT3** and **BRD4**. [2] The synergistic effect of dual JAK2 and BRD4 inhibition in modulating NF-κB and inflammatory cytokines is a current area of translational research. [2]
- **Clinical Translation:** The inhibition of JAK2-STAT signaling correlates with **reduced splenomegaly and symptom burden** in clinical trials with myelofibrosis patients. [1] [2] The onset of clinical response is typically observed within the first 1-2 months of treatment. [2]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Fedratinib [go.drugbank.com]
2. , a newly approved treatment for patients with... Fedratinib [nature.com]
3. protocol of a phase II study of Fedratinib and Nivolumab ... [pmc.ncbi.nlm.nih.gov]
4. JAK2 Inhibition by Fedratinib Reduces Osteoblast Differentiation and... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Fedratinib pharmacodynamics STAT phosphorylation inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-pharmacodynamics-stat-phosphorylation-inhibition>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)